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MESO-TETRAPHENYLPORPHYRIN-PB(II)

Cat. No.: B1180846
CAS No.: 1478-41-7
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Description

Overview of Metalloporphyrin Chemistry and Significance

Porphyrins are a class of organic, heterocyclic macrocycles with a characteristic aromatic ring structure. wikipedia.orgphysicalrules.com Their derivatives are found throughout nature in vital biological systems. For instance, heme in hemoglobin, which is responsible for oxygen transport in blood, is an iron-containing porphyrin. utrgv.edu The ability of the porphyrin macrocycle to chelate various metal ions gives rise to a diverse family of compounds known as metalloporphyrins. utrgv.edu These complexes exhibit unique photophysical and electrochemical properties, which are tunable by altering the central metal ion or the peripheral substituents on the porphyrin ring. utrgv.edursc.org This versatility has made metalloporphyrins a subject of extensive research, with applications ranging from catalysis and sensing to the development of advanced materials. rsc.orgnih.gov

Specificity of Lead(II) Ion Coordination within Porphyrin Macrocycles

The coordination of a lead(II) ion within the porphyrin macrocycle presents unique structural characteristics. Due to the large ionic radius of the Pb(II) ion, it cannot fit perfectly into the plane of the four nitrogen atoms of the porphyrin core. rsc.org This results in the lead atom being situated out of the mean plane of the porphyrin ring, creating a non-planar, or "sitting-atop," conformation. rsc.orgsoton.ac.uk This out-of-plane displacement is a defining feature of lead(II) porphyrins and significantly influences their chemical behavior and potential applications. rsc.org The exposed nature of the lead ion in this configuration gives rise to a distinctive coordination chemistry. rsc.org

Historical Context of MESO-TETRAPHENYLPORPHYRIN-PB(II) Research

The study of porphyrins dates back to the 19th century, with early research focusing on their role in biological systems. physicalrules.com The association between lead and porphyrins was first noted in the context of lead intoxication, where increased excretion of coproporphyrin was observed. nih.gov However, it was not until the 1930s that abnormalities in blood protoporphyrin were detected in cases of lead exposure. nih.gov The synthesis of meso-tetraphenylporphyrin (TPP), a synthetic porphyrin, provided a more stable and symmetric model for studying the fundamental properties of these macrocycles. wikipedia.org The development of simplified and higher-yield synthetic methods for TPP in the latter half of the 20th century paved the way for more extensive research into its metallo-derivatives, including lead(II) tetraphenylporphyrin (B126558). ulisboa.ptarkat-usa.orgnih.gov Early research on lead porphyrins was often driven by their relevance to toxicology, but has since expanded to explore their unique material properties. rsc.orgnih.gov

Scope and Research Objectives for Advanced Studies of MESO-TETRAPHENYLPORPHYRIN-PB(II)

Current and future research on meso-tetraphenylporphyrin-Pb(II) is focused on leveraging its unique structural and electronic properties for various advanced applications. One area of interest is in the development of novel functional materials. rsc.org For example, the non-planar structure and the exposed lead center make it a candidate for incorporation into surface-supported functional materials and single-atom catalysts. rsc.org Studies are exploring its on-surface chemistry, including its thermal degradation and potential for forming two-dimensional covalent organic frameworks (COFs). rsc.orgrsc.org

Further research objectives include a deeper understanding of its photophysical and electrochemical properties. nih.govrsc.orgresearchgate.net The heavy lead atom is expected to influence the excited state dynamics of the porphyrin, potentially leading to interesting luminescent or photocatalytic behavior. mdpi.comresearchgate.net Investigating these properties is crucial for applications in areas such as optoelectronics and sensing. rsc.orgrsc.org The development of new synthetic methodologies and purification techniques also remains an important aspect of ongoing research to ensure the availability of high-purity material for these advanced studies. ulisboa.ptnih.gov

Detailed Research Findings

Spectroscopic and Physical Properties

The spectroscopic properties of meso-tetraphenylporphyrin-Pb(II) are characteristic of a metalloporphyrin, with distinct absorption bands in the UV-visible spectrum. These include an intense Soret band and several weaker Q-bands. wikipedia.org The exact wavelengths of these bands can be influenced by the solvent and the specific crystalline form of the compound.

PropertyValue
Molecular Formula C44H28N4Pb
Molecular Weight 819.9188 g/mol
Solubility Soluble in THF, Pyridine

Data sourced from Por-Lab, Porphyrin-Laboratories GmbH porphyrin-laboratories.com

The infrared (IR) spectrum of meso-tetraphenylporphyrin and its derivatives provides valuable information about the vibrational modes of the molecule. Key vibrational bands can be assigned to the porphyrin skeleton and the phenyl groups. nih.gov For instance, the breathing mode of the pyrrole (B145914) ring and the stretching vibrations of the C-C and C-N bonds are characteristic features in the IR spectrum. rasayanjournal.co.in

Structural Data

The crystal structure of lead(II) porphyrins consistently shows the lead atom displaced from the mean plane of the porphyrin ring. soton.ac.uk In the case of meso-tetraphenylporphyrin-Pb(II), this out-of-plane distance is significant, in the order of 1.2 Å between the N4 plane and the lead center. rsc.org This "shuttlecock" shape can lead to different adsorption states on surfaces, with the lead atom pointing either towards or away from the substrate. rsc.org

ParameterDescription
Coordination Geometry Non-planar, "sitting-atop"
Pb-N4 Plane Distance Approximately 1.2 Å

Data based on findings from studies on Pb(II) porphyrin structures. rsc.org

Properties

CAS No.

1478-41-7

Molecular Formula

C10H14N5O10P2.Na.2H2O

Origin of Product

United States

Advanced Structural Elucidation and Coordination Chemistry of Meso Tetraphenylporphyrin Pb Ii

Spectroscopic Characterization Techniques for Detailed Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for elucidating the solution-state structure of diamagnetic metalloporphyrins. For meso-tetraphenylporphyrin-Pb(II), ¹H NMR spectroscopy provides characteristic signals that are influenced by the large porphyrin ring current. The protons on the periphery of the porphyrin macrocycle are significantly deshielded, while any protons located inside the ring would be strongly shielded.

The expected ¹H NMR spectrum of a symmetrical metalloporphyrin like meso-tetraphenylporphyrin-Pb(II) would show distinct resonances for the β-pyrrolic protons and the protons of the meso-phenyl groups. Due to the D₄h symmetry of the metalloporphyrin core, the eight β-pyrrolic protons are chemically equivalent and should appear as a sharp singlet. The protons of the four phenyl groups would give rise to multiplets in the aromatic region, corresponding to the ortho, meta, and para positions.

Proton Expected Chemical Shift (ppm) Multiplicity
β-pyrrolic~8.8 - 9.0Singlet
Phenyl (ortho)~8.0 - 8.2Multiplet
Phenyl (meta, para)~7.5 - 7.8Multiplet

This table presents expected chemical shift ranges based on typical spectra of metallotetraphenylporphyrins.

¹³C NMR spectroscopy would further complement the structural analysis by providing information on the carbon framework of the molecule.

Advanced Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are essential for probing the vibrational modes of meso-tetraphenylporphyrin-Pb(II), offering insights into the bonding and symmetry of the molecule. The vibrational spectra of metalloporphyrins are complex, with numerous bands corresponding to the vibrations of the porphyrin skeleton, the phenyl substituents, and the metal-nitrogen bonds.

Key vibrational modes for metallotetraphenylporphyrins include:

Pyrrole (B145914) stretching and bending modes: These appear in the fingerprint region of the IR and Raman spectra.

Meso-phenyl group vibrations: These give rise to characteristic bands for substituted benzene (B151609) rings.

Metal-sensitive modes: Certain vibrations, particularly those involving the pyrrole nitrogen atoms, are sensitive to the mass and coordination of the central metal ion. The Pb-N stretching vibration is expected to appear at low frequencies.

Vibrational Mode Expected Frequency Range (cm⁻¹) Spectroscopy
Phenyl C-H Stretch3100 - 3000IR, Raman
Porphyrin Skeletal Vibrations1600 - 1400IR, Raman
Phenyl Ring Modes1600, 1480, 1440, 1070, 1000IR, Raman
Pb-N Stretch< 400Raman

This table presents expected frequency ranges for key vibrational modes based on data for other metallotetraphenylporphyrins.

Mass Spectrometry for Molecular Structure and Fragmentation Patterns

Mass spectrometry is a crucial technique for confirming the molecular weight and isotopic distribution of meso-tetraphenylporphyrin-Pb(II). High-resolution mass spectrometry would provide the exact mass of the molecular ion, confirming its elemental composition. The isotopic pattern of the molecular ion peak would be characteristic of the presence of lead, which has several stable isotopes.

In a typical mass spectrum, the molecular ion [Pb(TPP)]⁺ would be the most prominent peak. Fragmentation patterns can also provide structural information, though porphyrins are generally stable and may show limited fragmentation under soft ionization conditions.

Ion Expected m/z Significance
[C₄₄H₂₈N₄²⁰⁸Pb]⁺820.2Molecular ion with the most abundant lead isotope
[C₄₄H₂₈N₄]⁺612.2Porphyrin ligand fragment (demetallation)

This table shows the expected mass-to-charge ratios for the molecular ion and a potential fragment.

Solid-State Structural Analysis of MESO-TETRAPHENYLPORPHYRIN-PB(II)

The solid-state structure of meso-tetraphenylporphyrin-Pb(II) provides definitive information on its molecular geometry, the coordination of the lead(II) ion, and the intermolecular interactions that govern its crystal packing.

Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Crystal Packing

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the three-dimensional structure of crystalline solids. An SCXRD analysis of meso-tetraphenylporphyrin-Pb(II) would reveal precise bond lengths, bond angles, and torsion angles.

Due to the large ionic radius of Pb(II), it is too large to fit into the plane of the four coordinating nitrogen atoms of the porphyrin macrocycle. Consequently, the lead ion is expected to be displaced from the mean plane of the porphyrin core, resulting in a "sitting-atop" or out-of-plane coordination geometry. This displacement would lead to a domed or ruffled conformation of the porphyrin macrocycle.

The crystal packing would be influenced by intermolecular forces such as van der Waals interactions and potential π-π stacking between the aromatic systems of adjacent molecules.

Structural Parameter Expected Value
Pb-N bond length~2.3 - 2.5 Å
Displacement of Pb from porphyrin plane> 1.0 Å
Porphyrin core conformationDomed or Saddled

This table presents expected structural parameters based on the known structures of other large-ion metalloporphyrins.

Analysis of Porphyrin Core Distortion and Saddling in Lead(II) Complexes

The large size of the Pb(II) ion forces a significant distortion of the normally planar porphyrin macrocycle. The two primary modes of distortion for metalloporphyrins are "saddling" and "ruffling".

Saddling: In a saddled conformation, opposite pyrrole rings are tilted in opposite directions with respect to the mean porphyrin plane. This type of distortion is common for dodecasubstituted porphyrins where peripheral steric strain is significant.

Ruffling: A ruffled conformation involves the alternating displacement of the meso-carbon atoms above and below the mean porphyrin plane. This is often observed when the central metal ion is too small for the porphyrin core.

Hirshfeld Surface Analysis for Intermolecular Interactions in the Solid State

The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The surface itself is defined as the region where the contribution of a given molecule's electron density to the total crystal density is equal to the combined contributions from all other molecules. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify regions of significant intermolecular contact. Red spots on the dnorm map indicate close contacts (shorter than van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions signify longer contacts.

The analysis is complemented by 2D fingerprint plots, which summarize all intermolecular contacts by plotting the distance to the nearest nucleus external to the surface (de) against the distance to the nearest nucleus internal to the surface (di). nih.gov The shape and distribution of points on this plot are characteristic of specific interaction types, such as hydrogen bonds and π-π stacking. researchgate.net

In the crystal structure of a metallo-tetraphenylporphyrin like meso-tetraphenylporphyrin-Pb(II), several key interactions are expected to be dominant. The primary contributions to the crystal packing arise from H···H, C-H···π, and π-π stacking interactions. researchgate.net The large number of hydrogen atoms on the peripheral phenyl groups and the porphyrin macrocycle leads to a significant percentage of H···H contacts. nih.gov

C-H···π interactions occur between the hydrogen atoms of the phenyl groups of one molecule and the π-system of the porphyrin core of an adjacent molecule. These interactions play a crucial role in the self-assembly and stabilization of the supramolecular structure. researchgate.net Similarly, π-π stacking between the aromatic porphyrin macrocycles of neighboring molecules is a defining feature, contributing significantly to the cohesion of the crystal lattice. The fingerprint plots for these interactions typically show characteristic "wings" or spikes. researchgate.netnih.gov

Table 1: Typical Contributions of Intermolecular Contacts in Metalloporphyrin Crystals from Hirshfeld Surface Analysis

Interaction Type Typical Contribution (%) Description
H···H 35 - 50% Contacts between hydrogen atoms; generally the most frequent interaction due to the high abundance of H atoms on the molecular surface. nih.gov
C-H···π / H···C 20 - 30% Interactions between hydrogen atoms and the aromatic π-system of the porphyrin core or phenyl rings. nih.gov
C···C 5 - 15% indicative of π-π stacking interactions between the porphyrin macrocycles or phenyl groups.
H···N / N···H < 10% Hydrogen bonding involving the pyrrolic nitrogen atoms, though less common in metallated porphyrins.

Note: The values are illustrative and can vary based on the specific crystal packing and presence of co-crystallized solvent molecules.

Coordination Environment of Lead(II) within the Porphyrin Core

The coordination environment of the lead(II) ion within the porphyrin macrocycle is dictated by the interplay between the size of the cation, the constraints of the porphyrin ring, and the presence of additional ligands.

Axial Ligation and its Influence on Coordination Number and Geometry

The lead(II) ion is too large to fit perfectly into the plane of the four coordinating nitrogen atoms (N4) of the porphyrin macrocycle. Consequently, the Pb(II) atom is typically displaced from the mean plane of the porphyrin core. This "out-of-plane" position makes the metal center highly accessible for the coordination of one or two additional ligands in the axial positions, perpendicular to the porphyrin plane.

This phenomenon, known as axial ligation, directly influences the coordination number and geometry of the metal center. While the porphyrin itself provides four donor atoms, the coordination number of Pb(II) in these complexes is rarely four. Instead, it typically expands to five or six. nih.gov

Five-Coordination: When one axial ligand binds to the lead(II) center, a five-coordinate complex is formed. The resulting geometry is typically square pyramidal, with the four porphyrin nitrogen atoms forming the base and the axial ligand at the apex. The Pb(II) ion is significantly displaced from the N4 plane towards the axial ligand.

Six-Coordination: The coordination of two axial ligands (one on each side of the porphyrin plane) results in a six-coordinate complex. The geometry is often a distorted octahedron. The binding of a second ligand generally causes the Pb(II) ion to move closer to the porphyrin plane compared to the five-coordinate state, although it may still remain slightly displaced. nih.gov The presence of bulky peripheral substituents can sterically hinder the binding of two axial ligands. lsu.edu

Steric and Electronic Effects of Peripheral Substituents on Lead(II) Coordination

The four phenyl groups at the meso positions of the tetraphenylporphyrin (B126558) macrocycle exert significant steric and electronic effects that modulate the coordination properties of the central lead(II) ion. cyberleninka.ru

Steric Effects: The phenyl groups are bulky and are not coplanar with the porphyrin macrocycle; they are twisted at a significant angle relative to the core. This arrangement creates steric hindrance around the axial coordination sites. researchgate.net This "crowding" can influence the binding affinity and orientation of axial ligands. Very bulky axial ligands may be prevented from coordinating, or their binding may be weakened due to steric repulsion with the phenyl rings. Furthermore, extensive substitution with bulky groups can lead to significant deformation and nonplanarity of the porphyrin macrocycle itself, which in turn alters the coordination properties of the metal center. cyberleninka.ruresearchgate.net

Electronic Effects: The phenyl substituents also influence the electronic properties of the porphyrin's π-conjugated system. nih.gov Phenyl groups are generally considered to be weakly electron-withdrawing. This electronic influence modifies the electron density on the coordinating nitrogen atoms, thereby affecting the strength of the Pb-N bonds. nih.gov Introducing electron-donating or electron-withdrawing groups onto the phenyl rings can further "tune" these properties. For instance, strongly electron-withdrawing substituents would decrease the electron density of the macrocycle, potentially making the lead(II) center more Lewis acidic and enhancing its affinity for axial ligands. Conversely, electron-donating groups would increase electron density, which could strengthen the metal-porphyrin bonds but might lessen the drive to accept additional axial ligands. These electronic effects are additive and can be used to predictably modify the reactivity of the metalloporphyrin. nih.gov

Solution-Phase Structural Dynamics and Aggregation Behavior of MESO-TETRAPHENYLPORPHYRIN-PB(II)

In solution, meso-tetraphenylporphyrin-Pb(II) can exist in equilibrium between monomeric and aggregated species. This behavior is highly dependent on factors such as solvent nature, concentration, and temperature.

The aggregation of porphyrins is primarily driven by attractive π-π stacking interactions between the large, aromatic macrocycles. In the case of tetraaryl-substituted porphyrins, the conformation of the peripheral aryl groups can influence the tendency to aggregate. acs.org While the neutral meso-tetraphenylporphyrin-Pb(II) complex does not undergo protonation-induced planarization like its free-base analogue, its inherent planarity and large π-system still make it susceptible to aggregation. acs.org

The aggregation process can be monitored using spectroscopic techniques, particularly UV-visible absorption spectroscopy. The formation of aggregates typically leads to significant changes in the sharp Soret band and the weaker Q-bands of the porphyrin's electronic spectrum. Depending on the geometry of the aggregate (e.g., J-aggregates or H-aggregates), these bands may shift to longer or shorter wavelengths, respectively, and often exhibit broadening.

The choice of solvent plays a critical role in the aggregation equilibrium.

In non-coordinating, non-polar solvents: The porphyrin molecules have a higher tendency to aggregate, as solute-solute (π-π stacking) interactions are favored over weaker solute-solvent interactions.

In coordinating solvents (e.g., pyridine, methanol): Solvent molecules can act as axial ligands, binding to the lead(II) center. This coordination can sterically hinder the close approach required for π-π stacking, thus favoring the monomeric form of the complex. The equilibrium between the five-coordinate (monomer with one solvent ligand) and six-coordinate (monomer with two solvent ligands) species will also be present.

Therefore, the solution-phase structure of meso-tetraphenylporphyrin-Pb(II) is dynamic, involving an equilibrium between different coordinated monomeric species and various aggregated forms, all governed by the specific solution conditions.

Table 2: Mentioned Compound Names

Compound Name Abbreviation
meso-tetraphenylporphyrin-Pb(II) Pb(II)TPP
Tetraphenylporphine TPPH2
Tetra(p-pyridyl)porphine TPyPH2
Tetra(p-N-methylpyridyl)porphine TMPyPH2
Tetra(p-carboxylphenyl)porphine TCPPH2

Advanced Sensing Applications of Meso Tetraphenylporphyrin Pb Ii

Development of Ion-Selective Electrodes for Lead(II) Ion Detection

A significant application of meso-tetraphenylporphyrin-Pb(II) is its use as an ionophore in the construction of potentiometric sensors, specifically poly(vinyl chloride) (PVC) membrane ion-selective electrodes (ISEs) for the determination of lead(II) ions. researchgate.netresearchgate.net These sensors are prized for their simplicity, low cost, and ability to provide sensitive and selective measurements of Pb(II) in various samples. researchgate.net

The electrode functions by incorporating the non-conducting meso-tetraphenylporphyrin into a polymeric membrane, typically composed of PVC and a plasticizer. researchgate.netmdpi.com The porphyrin acts as a selective carrier (ionophore), binding Pb(II) ions from a sample solution and generating a potential difference across the membrane that is proportional to the concentration of the lead ions. researchgate.netresearchgate.net

Research has demonstrated that a PVC membrane electrode incorporating meso-tetraphenylporphyrin exhibits a Nernstian response to Pb(II) ions across a wide concentration range. researchgate.net One such sensor showed a linear response from 1.0 x 10⁻⁵ M to 1.0 x 10⁻² M with a detection limit of 8.5 x 10⁻⁶ M. researchgate.net This electrode is functional for at least three months, has a rapid response time of about 15 seconds, and operates effectively within a pH range of 5.0 to 7.5. researchgate.net

Performance Characteristics of a Meso-Tetraphenylporphyrin Based Pb(II) Ion-Selective Electrode researchgate.net
ParameterValue
Concentration Range1.0 x 10⁻⁵ M - 1.0 x 10⁻² M
Limit of Detection8.5 x 10⁻⁶ M
Response Time15 s
Operational pH Range5.0 - 7.5
Lifetime&ge; 3 months

Chemosensors for Specific Anions (e.g., SCN⁻) and Cations

While meso-tetraphenylporphyrin-Pb(II) is a key component in sensors for lead(II) cations, its application as a chemosensor for other specific anions or cations is not widely documented. The selectivity of porphyrin-based sensors is dictated by the interaction between the central metal ion and the target analyte. In the case of the Pb(II) ion-selective electrode, the compound shows a marked preference for binding Pb(II) over other metal ions. researchgate.netresearchgate.net

The sensor's discriminating ability towards Pb(II) in comparison to various alkali, alkaline earth, and transition metal ions has been established. researchgate.net This inherent selectivity for lead makes it an excellent tool for Pb(II) detection but generally unsuitable for detecting other cations. While metalloporphyrins with different central metals are used to detect anions like thiocyanate (B1210189) (SCN⁻), specific research demonstrating the use of the pre-formed meso-tetraphenylporphyrin-Pb(II) complex for this purpose is not prominent.

The mechanism of recognition and selectivity in meso-tetraphenylporphyrin-based Pb(II) sensors is rooted in the specific coordination chemistry between the lead ion and the porphyrin macrocycle. researchgate.netresearchgate.net The porphyrin provides a pre-organized cavity with nitrogen atoms that can form strong coordinate bonds with the Pb(II) ion. researchgate.net The selectivity for Pb(II) over other cations is governed by several factors, including the size of the ion, its charge, and its coordination geometry, which determine the stability of the resulting complex within the sensor's membrane. researchgate.net

The process involves the formation of an initial complex where the metal ion is coordinated by the porphyrin. researchgate.net In an ion-selective electrode, the superior fit and binding energy of the Pb(II) ion within the tetraphenylporphyrin (B126558) cavity compared to other ions results in a highly selective potentiometric response. researchgate.net The selectivity coefficients, which quantify the preference of the sensor for the target ion over interfering ions, demonstrate this preference clearly. For instance, sensors based on related free-base porphyrins show a much higher response to ions like Ag⁺ or Cu²⁺ compared to Pb²⁺, underscoring how the central atom (or lack thereof) dictates selectivity. researchgate.net

Fluorescence-based sensing is a common technique for ion detection. Typically, this involves a change in the fluorescence properties of a molecule upon interaction with an analyte. For porphyrins, a frequent mechanism is the fluorescence quenching of the free-base porphyrin (which is fluorescent) upon the insertion of a heavy metal ion like Pb(II), which quenches the fluorescence due to the heavy-atom effect.

However, the use of the pre-formed, non-fluorescent meso-tetraphenylporphyrin-Pb(II) complex itself as a fluorescence-based sensor is not a widely reported application. While some studies propose fluorescence ON-OFF mechanisms for other metalloporphyrins when sensing certain ions, specific studies detailing such a mechanism for the Pb(II) complex are limited. researchgate.net Research in this area has focused more on other porphyrin derivatives, such as 5,10,15,20-tetra-(3-bromo-4-hydroxyphenyl)porphyrin (TBHPP), which has been used in fluorescence-based sensors for Pb(II). nih.gov

Optical Gas Sensing Applications of MESO-TETRAPHENYLPORPHYRIN-PB(II)

While metalloporphyrins, in general, are investigated for their potential in gas sensing due to their ability to interact with gas molecules, leading to changes in their optical or electrical properties, there is a lack of significant research specifically detailing the use of meso-tetraphenylporphyrin-Pb(II) for optical gas sensing applications. acs.org Studies in this field tend to focus on other metal complexes, such as those containing cobalt, copper, or zinc, which have shown sensitivity to vapors like ammonia (B1221849) or alcohols. acs.orgtu.ac.th

Novel Sensor Architectures Incorporating MESO-TETRAPHENYLPORPHYRIN-PB(II) (e.g., thin films, composite materials)

The integration of meso-tetraphenylporphyrin-Pb(II) into novel sensor architectures is an area of active research, primarily extending from its use in ion-selective electrodes.

Thin Films: The most established application involves the creation of thin PVC films where the porphyrin is embedded to create the ion-selective membrane. researchgate.netresearchgate.net More advanced research explores the on-surface chemistry of meso-tetraphenylporphyrin-Pb(II) on metallic substrates like gold (Au(111)). researchgate.net These fundamental studies investigate how the molecules arrange themselves into monolayers and their thermal stability. researchgate.net Such work is crucial for developing future applications in nanostructured thin-film devices, optoelectronics, and catalysis. researchgate.netbohrium.com Investigations have shown that the Pb(II) center can be replaced by a copper atom from a Cu(111) substrate at moderate temperatures, a process known as transmetalation, which highlights the reactivity and potential for modification of these surface-bound films. researchgate.net

Composite Materials: The ion-selective electrodes themselves can be considered composite materials, where the porphyrin ionophore is mixed with a PVC polymer matrix and a plasticizer to achieve the desired sensing properties. mdpi.com While research into other composite forms, such as those incorporating carbon nanotubes or metal-organic frameworks (MOFs) with other metalloporphyrins, is ongoing for various sensing applications, specific examples utilizing the Pb(II) complex are less common in the current literature. researchgate.net However, the foundational work on its behavior in thin films suggests a strong potential for its incorporation into more complex and highly sensitive composite sensor systems in the future. researchgate.netacs.org

Future Research Directions and Emerging Applications of Meso Tetraphenylporphyrin Pb Ii

Integration into Advanced Functional Materials (e.g., Metal-Organic Frameworks, Covalent Organic Frameworks)

The incorporation of porphyrin-based molecules into crystalline porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) is a burgeoning area of research. These materials offer high surface areas and tunable pore environments, making them ideal for a range of applications.

Future research will likely focus on the synthesis and characterization of MOFs and COFs containing meso-tetraphenylporphyrin-Pb(II) as a building block. The large ionic radius of the Pb(II) ion could lead to novel framework topologies and pore structures. The inherent properties of the porphyrin, such as its light-harvesting capabilities, can be combined with the ordered structure of the framework to create materials with unique functionalities. For instance, porphyrinic MOFs have been investigated for their ability to selectively oxidize substances, a property that could be explored with Pb(II)-containing frameworks. nih.gov

One prominent example of a porphyrin-based MOF is PCN-222, which utilizes a zirconium-based node and tetrakis(4-carboxyphenyl)porphyrin linkers. encyclopedia.pub The synthesis of an analogous MOF with meso-tetraphenylporphyrin-Pb(II) could be a key research objective. The methodology for creating such materials often involves the solvothermal reaction of the metalloporphyrin linker with a metal salt. mdpi.com The resulting materials could be investigated for applications in gas storage and separation, given the high porosity of such frameworks.

Furthermore, the development of two-dimensional (2D) MOF nanodisks incorporating porphyrins has shown promise for electrocatalytic applications. rsc.org Research into 2D MOFs based on meso-tetraphenylporphyrin-Pb(II) could open up new avenues in the design of efficient and selective catalysts. The synthesis of these 2D structures can be controlled by using modulators to impede anisotropic growth, resulting in small, few-layered crystals. rsc.org

Development of Novel Catalytic Systems with Enhanced Efficiency and Selectivity

Metalloporphyrins are well-known for their catalytic activity, mimicking the function of heme-containing enzymes. utrgv.edu The development of novel catalytic systems based on meso-tetraphenylporphyrin-Pb(II) is a promising area of future research. These systems could be designed for a variety of organic transformations, including oxidation, reduction, and cross-coupling reactions. utrgv.edu

The catalytic reduction of oxygen to water is a critical reaction for energy conversion, and iron tetraphenylporphyrin (B126558) has been studied as a catalyst for this process. nih.gov Future studies could investigate the potential of meso-tetraphenylporphyrin-Pb(II) in similar oxygen reduction reactions. The mechanism of such reactions often involves the initial reduction of the metal center, followed by the binding and subsequent reduction of oxygen. nih.gov

Moreover, metalloporphyrins have been successfully employed as catalysts for the oxidation of sulfides to sulfoxides. mdpi.com Manganese meso-tetraarylporphyrins, for instance, have shown excellent catalytic activity when immobilized on a support like titanium dioxide. mdpi.com A similar approach could be adopted for meso-tetraphenylporphyrin-Pb(II), where the complex is heterogenized on a solid support to enhance its stability and reusability as a catalyst. The choice of support and the method of immobilization will be crucial for optimizing the catalytic performance.

The photocatalytic properties of metalloporphyrins are also of significant interest. Their strong absorption in the visible region makes them suitable for driving redox reactions with light. utrgv.edu Research could explore the use of meso-tetraphenylporphyrin-Pb(II) as a photocatalyst for various organic transformations, building upon the knowledge gained from studies on other metalloporphyrins like those containing Ni(II). utrgv.edu

Advanced Sensing Platforms for Environmental Monitoring and Analytical Chemistry

Porphyrin-based sensors have shown great potential for the detection of various analytes, including metal ions and oxygen. mdpi.comrsc.org The development of advanced sensing platforms utilizing meso-tetraphenylporphyrin-Pb(II) is a promising research direction.

Fluorescence-based sensors are particularly attractive due to their high sensitivity. Modified tetraphenylporphyrins have been used to develop fluorescent sensors for the detection of lead ions (Pb²⁺) in both liquid and immobilized forms. nih.gov This suggests that the meso-tetraphenylporphyrin scaffold has a strong affinity for lead, and this property can be harnessed to create highly selective sensors. Future research could focus on designing sensors where the fluorescence of meso-tetraphenylporphyrin-Pb(II) is modulated by the presence of specific analytes.

Porphyrin-based MOFs have also been demonstrated as highly sensitive materials for optical oxygen sensing. rsc.org The high oxygen permeability of these frameworks, combined with the phosphorescent properties of the embedded metalloporphyrins (such as Pt(II) and Pd(II) complexes), allows for the detection of trace amounts of oxygen. rsc.org A potential research avenue is the development of MOFs containing meso-tetraphenylporphyrin-Pb(II) for sensing applications. The specific photophysical properties of the Pb(II) complex within the MOF structure would determine its suitability for sensing different analytes.

The sensitivity of these sensors can be influenced by factors such as the luminescence decay time of the indicator and the permeability of the matrix in which it is embedded. rsc.org Therefore, research efforts will likely be directed towards optimizing these parameters for meso-tetraphenylporphyrin-Pb(II)-based sensors.

Sensor TypeTarget AnalyteSensing PrinciplePotential Advantage of Meso-tetraphenylporphyrin-Pb(II)
Fluorescence Sensor Metal Ions, Organic MoleculesFluorescence quenching or enhancementHigh sensitivity and selectivity due to specific binding interactions.
Optical Oxygen Sensor OxygenLuminescence quenching by oxygenThe heavy lead atom may influence phosphorescence properties, potentially leading to novel sensing capabilities.
MOF-based Sensor Gases, VaporsChange in optical or electrical properties upon analyte binding within the MOF poresHigh surface area and tunable porosity of the MOF can enhance sensitivity and selectivity.

Exploration of New Photophysical Phenomena and Optoelectronic Applications

The photophysical properties of meso-tetraphenylporphyrin and its derivatives, including their absorption and emission characteristics, are central to their applications in optoelectronics. wikipedia.orgnih.gov The introduction of a heavy atom like lead into the porphyrin core is known to significantly influence these properties, particularly through the heavy-atom effect, which can enhance intersystem crossing and promote phosphorescence.

Future research is expected to delve deeper into the unique photophysical phenomena exhibited by meso-tetraphenylporphyrin-Pb(II). This includes detailed studies of its excited-state dynamics, quantum yields of fluorescence and phosphorescence, and triplet state lifetime. Understanding these fundamental properties is crucial for designing new optoelectronic devices.

A particularly promising area is the investigation of the nonlinear optical (NLO) properties of this compound. Porphyrins are known to exhibit strong NLO responses, which are essential for applications such as optical limiting. worldscientific.com Studies on related metalloporphyrins have shown that the NLO properties are highly dependent on the central metal atom and peripheral substituents. worldscientific.com The lead analogue of tetra(trimethylsilyethynyl) porphyrin, for instance, has demonstrated a very large excited-state to ground-state absorption cross-section ratio, making it an excellent candidate for optical limiting applications. worldscientific.com Similar investigations into meso-tetraphenylporphyrin-Pb(II) could reveal its potential in this domain.

The tunability of the electronic properties of porphyrins through chemical modification is a key advantage. nih.gov The introduction of electron-donating or electron-withdrawing groups on the phenyl rings of meso-tetraphenylporphyrin-Pb(II) could be explored to fine-tune its redox potentials and absorption spectra, thereby optimizing its performance in specific optoelectronic applications. nih.govnih.gov

Photophysical PropertySignificance for OptoelectronicsExpected Influence of Pb(II)
Absorption Spectrum Determines the wavelengths of light the material can absorb for energy conversion.May cause shifts in the Soret and Q-bands.
Fluorescence/Phosphorescence Governs light emission in devices like OLEDs and sensors.The heavy-atom effect is expected to enhance phosphorescence.
Triplet State Lifetime Crucial for applications in photodynamic therapy and photocatalysis.Likely to be influenced by the heavy lead atom.
Nonlinear Optical Response Essential for optical limiting and other photonic applications.The presence of lead is anticipated to lead to strong NLO properties.

Bio-inspired Chemistry and Biomimetic Systems (excluding clinical applications)

The structural similarity of porphyrins to natural chromophores like chlorophyll (B73375) and heme makes them ideal candidates for use in bio-inspired and biomimetic systems. wikipedia.org A significant area of research is the development of artificial photosynthetic systems that can capture solar energy and convert it into chemical energy.

Future research in this area will likely involve the use of meso-tetraphenylporphyrin-Pb(II) as a component in artificial photosynthetic mimics. Porphyrins and their metal complexes are excellent light-harvesters due to their strong absorption in the visible spectrum. utrgv.edu They can act as antennas, absorbing light and transferring the energy to a reaction center. The synthesis of multi-porphyrin arrays, where several porphyrin units are covalently linked, is a common strategy to enhance light-harvesting efficiency. researchgate.net Investigating the energy transfer dynamics in systems containing meso-tetraphenylporphyrin-Pb(II) could provide valuable insights for designing more efficient artificial photosynthetic devices.

Another aspect of bio-inspired chemistry is the development of systems that can mimic enzymatic processes. Metalloporphyrins can act as catalysts for a variety of reactions, drawing inspiration from enzymes like cytochromes P450. utrgv.edu The catalytic properties of meso-tetraphenylporphyrin-Pb(II) could be explored in biomimetic systems for selective transformations of organic molecules.

The study of photoinduced electron transfer (PET) is fundamental to understanding and developing artificial photosynthetic systems. researchgate.net Porphyrin-based donor-acceptor molecules are often synthesized to study the kinetics and mechanism of PET. researchgate.net Future work could involve the synthesis of such systems where meso-tetraphenylporphyrin-Pb(II) acts as either the electron donor or acceptor, allowing for a detailed investigation of its role in light-induced charge separation and recombination processes.

Q & A

Q. Basic Research Focus

  • UV-Vis Spectroscopy : Detects metallation success via Soret band shifts (e.g., Pb(II)-TPP Soret at ~420 nm vs. free-base TPP at ~415 nm) and Q-band absorption patterns .
  • NMR Spectroscopy : Free-base TPP shows distinct pyrrolic proton signals (δ 8.8 ppm), which disappear upon metallation. Pb(II) complexes may exhibit paramagnetic broadening, requiring low-temperature NMR .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M]⁺ for C₄₄H₂₈N₄Pb, calculated m/z 896.18) .

How do substituents on the phenyl rings affect the photophysical properties of Pb(II)-tetraphenylporphyrin complexes?

Advanced Research Focus
Electron-donating groups (e.g., -NH₂, -OCH₃) at para positions increase π-electron density, red-shifting the Soret band (e.g., 430 nm for p-NH₂-TPP-Pb vs. 420 nm for unsubstituted TPP-Pb). Conversely, electron-withdrawing groups (e.g., -NO₂) reduce fluorescence quantum yields due to enhanced non-radiative decay . Methodological considerations:

  • Synthetic Adjustments : Use nitro- or amino-substituted benzaldehydes during TPP synthesis.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict orbital energy levels and substituent effects on HOMO-LUMO gaps .

What strategies can resolve contradictions in reported quantum yield values for Pb(II)-porphyrin complexes?

Advanced Research Focus
Discrepancies often arise from solvent polarity, aggregation, or measurement techniques. Mitigation strategies include:

  • Standardized Solvent Systems : Use non-coordinating solvents (e.g., toluene) to minimize aggregation artifacts.
  • Comparative Calibration : Cross-reference with known standards (e.g., zinc phthalocyanine) using time-resolved fluorescence and integrating sphere setups .
  • Error Analysis : Quantify oxygen quenching effects via degassing protocols and control experiments under inert atmospheres .

What considerations are critical when designing experiments to study the catalytic activity of Pb(II)-porphyrins in organic transformations?

Q. Methodological Focus

  • Substrate Scope : Test diverse substrates (e.g., alkenes, alkynes) to assess regioselectivity and turnover frequency.
  • Mechanistic Probes : Use radical traps (e.g., TEMPO) or isotopic labeling (¹⁸O₂) to elucidate reaction pathways.
  • Stability Testing : Monitor catalyst degradation via cyclic voltammetry (e.g., Pb(II)/Pb(IV) redox couples) and replenishment protocols .

What are the current limitations in applying Pb(II)-tetraphenylporphyrins in photovoltaic studies, and what future directions are proposed?

Q. Research Gaps and Future Directions

  • Limitations : Low charge-carrier mobility in solid-state films and susceptibility to photo-oxidation under prolonged irradiation .
  • Innovative Approaches :
    • Hybrid Materials : Embed Pb(II)-TPP in MOFs or graphene oxide matrices to enhance stability and conductivity.
    • Transient Absorption Spectroscopy : Investigate exciton dynamics at femtosecond timescales to optimize light-harvesting efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.